molecular formula C18H32O7 B047237 Tributyl citrate CAS No. 77-94-1

Tributyl citrate

Cat. No.: B047237
CAS No.: 77-94-1
M. Wt: 360.4 g/mol
InChI Key: ZFOZVQLOBQUTQQ-UHFFFAOYSA-N
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Description

Tributyl citrate is an organic compound derived from citric acid. It is widely used as a plasticizer, which is a substance added to materials to increase their flexibility, transparency, durability, and longevity. The chemical formula for this compound is C_18H_32O_7, and it is known for its non-toxic and environmentally friendly properties .

Mechanism of Action

Target of Action

Tributyl citrate (TBC) is a plasticizer and its primary targets are polymers like PVC and its copolymers . It is commonly used in food wrapping films, cosmetics, and food additives . In the context of biological systems, TBC has been found to activate the Steroid and Xenobiotic Receptor (SXR), which is highly expressed in the liver and intestine .

Mode of Action

TBC interacts with its targets by increasing their flexibility and workability . In biological systems, TBC activates SXR, which in turn regulates cytochrome P450 3A4 (CYP3A4). CYP3A4 controls the metabolism of xenobiotics and endogenous steroid hormones .

Biochemical Pathways

The activation of SXR by TBC affects the metabolism of xenobiotics and endogenous steroid hormones . This can have downstream effects on various biochemical pathways. For instance, a study found that Acetyl this compound (ATBC), a derivative of TBC, could impact the occurrence and development of brain cancer and brain-related inflammation . It was suggested that ATBC could pose risks for cognitive impairment and neurodegeneration by modulating the apoptosis and proliferation of brain cancer cells, activating inflammatory signaling pathways, and regulating neuroplasticity .

Pharmacokinetics

A study on atbc, a derivative of tbc, found that it was rapidly absorbed and eliminated in rats, with a bioavailability of 274% . The metabolic clearance of ATBC was found to account for a considerable portion of its total clearance .

Result of Action

The activation of SXR by TBC can lead to changes in the metabolism of xenobiotics and endogenous steroid hormones . In the case of ATBC, it was suggested that it could impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .

Action Environment

The action of TBC can be influenced by environmental factors. For instance, TBC is used as a cosolvent in the CO2 injection process in crude oil extraction . The addition of TBC was found to influence the phase parameters of crude oil and the composition of residual oil . In the context of biological systems, the action of TBC could be influenced by factors such as the presence of other chemicals and the specific characteristics of the biological environment .

Biochemical Analysis

Biochemical Properties

Tributyl citrate is known to interact with various enzymes and proteins. For instance, it has been found to activate the Steroid and Xenobiotic Receptor (SXR), which in turn regulates the expression of Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in xenobiotic and endogenous steroid hormone metabolism .

Cellular Effects

This compound has been found to interfere with the growth and maintenance of neurons . It has also been shown to induce adverse effects in different genders of Type 2 Diabetes mice, especially in brain tissue .

Molecular Mechanism

This compound’s mechanism of action is thought to involve its interaction with SXR. By activating SXR, this compound can increase the expression of CYP3A4, thereby influencing the metabolism of various substances . Furthermore, it has been suggested that this compound may impact the occurrence and development of brain cancer and brain-related inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have an effect on the phase behavior of crude oil during CO2 injection processes over time . This suggests that this compound may have temporal effects on certain biochemical reactions.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to activate SXR, which in turn regulates the expression of CYP3A4 . CYP3A4 is involved in the metabolism of various substances, suggesting that this compound may influence these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl citrate is typically synthesized through the esterification of citric acid with n-butanol. The reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The process involves mixing citric acid monohydrate and n-butanol, followed by the addition of the catalyst. The reaction is carried out under nitrogen gas to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves several steps:

    Esterification: Citric acid and n-butanol are mixed with a catalyst and heated to promote esterification.

    Dealcoholization: The esterified product undergoes dealcoholization to remove excess alcohol.

    Neutralization and Washing: The product is neutralized with an alkali and washed to remove impurities.

    Filtration: The final product is filtered to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl citrate primarily undergoes esterification reactions. It can also participate in hydrolysis, where the ester bonds are broken down by water, reverting to citric acid and butanol .

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

tributyl 2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZVQLOBQUTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5051442
Record name Tributyl citrate
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Molecular Weight

360.4 g/mol
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Physical Description

Liquid, Colorless or light yellow odorless liquid; [Merck Index]
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester
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Record name Tributyl citrate
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CAS No.

77-94-1
Record name Tributyl citrate
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Record name TRIBUTYL CITRATE
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester
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Record name Tributyl citrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of tributyl citrate?

A1: this compound is a triester of citric acid and n-butanol. Its molecular formula is C18H32O7.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 360.44 g/mol.

Q3: What are the common methods for synthesizing this compound?

A3: this compound is typically synthesized through the esterification of citric acid with n-butanol. Various catalysts have been explored to enhance the efficiency of this reaction, including:

  • Strong Acids: Sulfuric acid [], p-toluene sulfonic acid []
  • Solid Superacids: Ce(IV)-SO42-/TiO2 []
  • Heteropolyacids: HPW acid [], HPA/TiO2-WO3 []
  • Ionic Liquids: Imidazole acid ionic liquids []
  • Solid Acid Catalysts: SO42-/Zr-MCM-41 [], M- []

Q4: What are the advantages of using solid acid catalysts for TBC synthesis?

A4: Solid acid catalysts offer several benefits for TBC synthesis, including:

  • ** Reusability:** These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [, ].
  • Environmental Friendliness: Solid acid catalysts minimize waste generation and reduce the need for environmentally harmful solvents [, ].

Q5: Can you elaborate on the use of ionic liquids as catalysts for TBC synthesis?

A5: Ionic liquids, like imidazole acid ionic liquids, have shown promise as catalysts in TBC synthesis. They offer advantages such as:

  • High Catalytic Activity: They possess multiple acidic sites, enabling high activity even at low concentrations [].
  • Microwave Compatibility: Ionic liquids are suitable for microwave-assisted synthesis, significantly reducing reaction times [].

Q6: What are the key properties of this compound as a plasticizer?

A6: this compound exhibits several desirable properties as a plasticizer, including:

  • Biodegradability: TBC degrades naturally in the environment, making it a more sustainable alternative to persistent plasticizers [].
  • Low Toxicity: TBC has demonstrated low toxicity in safety assessments, making it suitable for applications with potential human contact [].
  • Compatibility with PVC: TBC effectively plasticizes polyvinyl chloride (PVC), enhancing its flexibility and processability [, , , ].

Q7: How does this compound compare to other common plasticizers like DOP?

A7: While both TBC and dioctyl phthalate (DOP) are effective plasticizers for PVC, TBC offers advantages in terms of:

  • Lower Toxicity: TBC is considered a safer alternative to DOP, particularly for applications involving food contact or children's products [].
  • Biodegradability: Unlike DOP, which is persistent in the environment, TBC is biodegradable, reducing its environmental impact [].

Q8: Are there any limitations to using this compound as a plasticizer?

A8: While TBC offers numerous advantages, it's important to consider its limitations:

  • Migration: TBC can migrate from PVC over time, particularly into fatty foods, which could impact the quality of food products and raise safety concerns [].
  • Lower Plasticizing Efficiency: TBC may require higher concentrations than DOP to achieve similar levels of plasticization in PVC [, , ].

Q9: What are the primary applications of this compound?

A9: this compound finds applications in various industries, including:

  • Plasticizers: TBC is used as a plasticizer in PVC products, particularly those intended for food contact, medical devices, and children's toys [, , , , ].
  • Pharmaceuticals: TBC can be incorporated into drug delivery systems to enhance the release of active ingredients from polymer matrices [].
  • Biomedical Applications: TBC-plasticized poly(L-lactide) has shown potential in biomedical applications due to its biocompatibility and improved mechanical properties [].

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